1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Overview
Description
It is a psychoactive substance that has been detected in products sold as plant food . This compound is categorized as a Schedule I substance in the United States, indicating its potential for abuse and lack of accepted medical use . The molecular formula of 4-Fluoromethcathinone (hydrochloride) is C10H12FNO • HCl, and it has a molecular weight of 217.7 g/mol .
Preparation Methods
The synthesis of 4-Fluoromethcathinone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzaldehyde and methylamine.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Product: The amine is then reacted with a suitable ketone to form 4-Fluoromethcathinone, which is subsequently converted to its hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
4-Fluoromethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the side chain.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoromethcathinone (hydrochloride) has several scientific research applications:
Chemistry: It is used as an analytical reference material in forensic chemistry and toxicology.
Biology: Studies have investigated its effects on neurotransmitter systems and its potential neurotoxicity.
Medicine: Research focuses on understanding its pharmacological properties and potential therapeutic applications.
Mechanism of Action
4-Fluoromethcathinone (hydrochloride) functions as a catecholamine-selective substrate-type releaser of dopamine and norepinephrine . This means it increases the extracellular levels of these neurotransmitters by promoting their release from presynaptic neurons. The elevated levels of dopamine and norepinephrine lead to its psychostimulant effects. The compound’s mechanism of action is comparable to other psychostimulants that target the monoaminergic system .
Comparison with Similar Compounds
4-Fluoromethcathinone (hydrochloride) is similar to other synthetic cathinones, such as:
3-Chloromethcathinone (3-CMC): A chlorinated analogue with similar stimulant properties.
4-Chloromethcathinone (4-CMC): Another chlorinated analogue with comparable effects.
4-Methoxy-α-pyrrolidinopentiophenone (4-MeO-PVP): A methoxy-substituted analogue with distinct pharmacological properties.
4-Fluoro-α-pyrrolidinopentiophenone (4-F-PVP): A fluorinated analogue with unique effects on locomotor activity.
The uniqueness of 4-Fluoromethcathinone (hydrochloride) lies in its specific substitution pattern and its selective action on dopamine and norepinephrine release, which distinguishes it from other synthetic cathinones .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJTCPVRVBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705392 | |
Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-35-7 | |
Record name | Flephedrone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7589-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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